TRANS-1,2-DICHLOROETHYLENE

Description

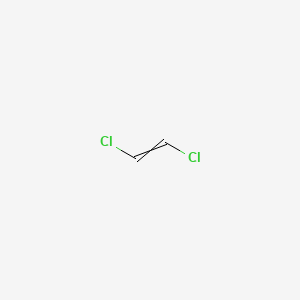

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUSEUYYWQURPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2, Array | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31531-56-3 | |

| Record name | Poly(1,2-dichloroethylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31531-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8024991 | |

| Record name | 1,2-Dichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dichloroethylene, (mixed isomers) appears as a clear colorless liquid with ether-like odor. Mixture of cis and trans isomers. Flashpoint 36 - 43 °F. Denser than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor., Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor. | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, 1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloroethylene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/394 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

118 to 140 °F at 760 mmHg (NTP, 1992), 55 °C, 118-140 °F | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/394 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

39 °F (NTP, 1992), 2 °C, 6 °C (43 °F) - closed cup, 36 °F (2 °C) - closed cup, 2 °C c.c., 36-39 °F | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/394 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 3.50X10+3 mg/L at 25 °C, Insoluble in water, Soluble in alcohol, ether, and most other organic solvents, Soluble in most organic solvents, Solubility in water: poor, 0.4% | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.27 at 77 °F (USCG, 1999) - Denser than water; will sink, Approximately 1.28, Relative density (water = 1): 1.28, 1.27, (77 °F): 1.27 | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/394 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (Air = 1), Relative vapor density (air = 1): 3.34, 3.34 | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/394 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

180 to 265 mmHg at 68 °F (NTP, 1992), 201.0 [mmHg], 2.01X10+2 mm Hg at 25 °C, 180-265 mmHg | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/394 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid (usually a mixture of the cis- and trans-isomers) ..., Mobile liquid | |

CAS No. |

540-59-0 | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/394 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene, 1,2-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KV8ED280.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-71 °F (NTP, 1992), -57 °C, -57 to -115 °F | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/394 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

trans-1,2-dichloroethylene chemical properties and structure

An In-depth Technical Guide to trans-1,2-Dichloroethylene: Structure, Properties, and Methodologies

Introduction

Trans-1,2-dichloroethylene ((E)-1,2-dichloroethene) is a chlorinated alkene with the chemical formula C₂H₂Cl₂. It exists as one of two geometric isomers, the other being cis-1,2-dichloroethylene.[1] Characterized by the presence of chlorine atoms on opposite sides of the carbon-carbon double bond, the trans configuration imparts distinct physical, chemical, and toxicological properties compared to its cis counterpart.[1] Industrially, it often arises as a byproduct of vinyl chloride production and is utilized as a solvent and a chemical intermediate in the synthesis of other chlorinated compounds.[1][2]

This guide provides a comprehensive overview of the core chemical properties, molecular structure, and key experimental methodologies relevant to trans-1,2-dichloroethylene. It is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound for application in synthesis, analysis, or as a solvent.

Part 1: Molecular Structure and Stereochemistry

The defining feature of trans-1,2-dichloroethylene is its planar structure and C₂ₕ point group symmetry. This high degree of symmetry, where the molecule has a center of inversion, dictates many of its spectroscopic and physical properties. The chlorine atoms are positioned on opposite sides of the C=C double bond, which minimizes steric hindrance between the bulky chlorine atoms.[1]

A high-resolution infrared spectroscopy study has provided precise measurements of its molecular geometry.[3] These structural parameters are fundamental to understanding its reactivity and intermolecular interactions.

Diagram of Molecular Structure

Caption: Ball-and-stick model of trans-1,2-dichloroethylene with bond lengths.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| C=C Bond Length | 1.305 (5) Å | [3] |

| C-Cl Bond Length | 1.740 (3) Å | [3] |

| C-H Bond Length | 1.078 (4) Å | [3] |

| ∠Cl-C=C Bond Angle | 119.9 (4)° | [3] |

| ∠H-C=C Bond Angle | 125.3 (5)° | [3] |

| Dipole Moment | 0 D |[4] |

The molecule's centrosymmetric nature results in a zero net dipole moment, making it a nonpolar solvent.[4] This contrasts sharply with the cis isomer, which has a significant dipole moment (1.9 D) and is therefore polar.[4] Interestingly, unlike most alkene stereoisomers where the trans form is more stable due to reduced steric strain, computational studies have shown that cis-1,2-dichloroethylene is slightly more stable than the trans isomer by about 0.4 kcal/mol.[4][5] This phenomenon, known as the "cis effect," is attributed to complex electronic factors, including unfavorable conjugation effects between the halogen lone pairs and the π-bond, which are more pronounced in the trans geometry.[6]

Part 2: Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and quantification of trans-1,2-dichloroethylene. Its high symmetry has profound and predictable consequences on its spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the plane of symmetry bisecting the C=C bond and the center of inversion, both hydrogen atoms and both carbon atoms are chemically equivalent.

-

¹H NMR: The spectrum consists of a single sharp peak (singlet), as the two protons are chemically identical and thus do not couple to each other.

-

¹³C NMR: The spectrum displays a single resonance, indicating that the two carbon atoms are in an identical electronic environment.

Table 2: NMR Chemical Shifts

| Nucleus | Chemical Shift (δ) | Solvent | Multiplicity | Source |

|---|---|---|---|---|

| ¹H | ~6.24 ppm | TMS | Singlet | [1] |

| ¹³C | ~120.3 ppm | CDCl₃ | Singlet | N/A (Predicted) |

Infrared (IR) and Raman Spectroscopy

The C₂ₕ symmetry of trans-1,2-dichloroethylene leads to the "rule of mutual exclusion." Vibrational modes that are active in the IR spectrum are silent in the Raman spectrum, and vice versa. This provides a powerful diagnostic tool for distinguishing it from the cis isomer (C₂ᵥ symmetry), where many modes are active in both.[7] For instance, the symmetric C-Cl stretching vibration is Raman active but IR inactive, while the asymmetric C-Cl stretch is IR active but Raman inactive. A key IR band is the C-type band at approximately 898 cm⁻¹, which corresponds to the out-of-plane C-H flapping motion.[8]

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of trans-1,2-dichloroethylene provides a clear molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A cluster of peaks will be observed around m/z 96, 98, and 100. This is due to the isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The M⁺ peak (both carbons are ¹²C, both chlorines are ³⁵Cl) is at m/z 96. The M+2 peak (one ³⁷Cl) will have an intensity of about 66% of the M⁺ peak, and the M+4 peak (two ³⁷Cl) will be about 10% of the M⁺ peak.

-

Key Fragments: The most abundant fragment ion is typically [C₂H₂Cl]⁺ at m/z 61, resulting from the loss of a chlorine atom. Other observed fragments include Cl⁺ and various C₂Hₙ⁺ ions.[9][10]

Part 3: Physicochemical Properties

The physical properties of trans-1,2-dichloroethylene are summarized below. Its nonpolar nature and volatility make it a useful solvent for nonpolar compounds like oils, fats, and waxes.[1][2]

Table 3: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Identifiers | ||

| CAS Number | 156-60-5 | [11] |

| Molecular Formula | C₂H₂Cl₂ | [11] |

| Molecular Weight | 96.94 g/mol | [11][12] |

| Physical Properties | ||

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, chloroform-like | [1] |

| Boiling Point | 47-48 °C | [1][13] |

| Melting Point | -50 to -57 °C | [1][2] |

| Density | 1.257 - 1.260 g/mL at 25 °C | [1][13] |

| Vapor Pressure | ~336 mmHg at 25 °C | [6] |

| Water Solubility | Moderately soluble (~6.3 g/L at 20°C) | [14] |

| Log Kₒw | 2.09 | [12] |

| Safety Data | ||

| Flash Point | 2 - 6 °C | [13][14] |

| Flammability Limits | LEL: 6.7%, UEL: 18% |[6] |

Part 4: Reactivity and Mechanistic Insights

The C=C double bond in trans-1,2-dichloroethylene is electron-rich, making it susceptible to attack by electrophiles.

Electrophilic Addition

The molecule undergoes typical electrophilic addition reactions with reagents like hydrogen halides (HX) and halogens (X₂). The reaction proceeds via a two-step mechanism.

-

Electrophilic Attack: The π-electrons of the double bond attack the electrophile (e.g., the H in H-Br), forming a new C-H bond and a carbocation intermediate.

-

Nucleophilic Capture: The resulting nucleophile (e.g., Br⁻) attacks the carbocation, forming the final product.

Since the starting alkene is symmetrical, the addition of a symmetrical reagent like Br₂ results in a single product (1,2-dibromo-1,2-dichloroethane). The addition is typically anti, meaning the two bromine atoms add to opposite faces of the original double bond, proceeding through a cyclic bromonium ion intermediate. When adding an unsymmetrical reagent like HBr, only one product (1-bromo-1,2-dichloroethane) is formed because the initial protonation can occur at either carbon with equal probability.

Cycloaddition Reactions

Trans-1,2-dichloroethylene can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) and in [2+2] cycloadditions, particularly under photochemical conditions.[5] Its reactivity in these reactions is influenced by the electron-withdrawing nature of the chlorine atoms.

Part 5: Synthesis and Purification Protocol

While trans-1,2-dichloroethylene is often obtained as a byproduct, a common laboratory-scale approach involves the dehydrochlorination of 1,1,2-trichloroethane. The following protocol outlines a conceptual workflow based on this principle.

Objective: To synthesize trans-1,2-dichloroethylene via base-induced elimination of HCl from 1,1,2-trichloroethane.

Causality: A strong base is required to deprotonate the carbon adjacent to the -CHCl₂ group, initiating an E2 elimination pathway. The reaction temperature is controlled to favor the formation of the lower-boiling trans isomer and allow for its simultaneous removal by distillation, shifting the equilibrium toward the desired product.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis and purification of trans-1,2-dichloroethylene.

Step-by-Step Methodology

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a fractional distillation column fitted with a condenser and receiving flask.

-

Reagents: Charge the flask with 1,1,2-trichloroethane. Prepare a concentrated aqueous solution of sodium hydroxide (NaOH) in the dropping funnel.

-

Reaction: Heat the flask gently. Begin the dropwise addition of the NaOH solution to the stirring trichloroethane. The elimination reaction is exothermic and will produce a mixture of cis- and trans-1,2-dichloroethylene.

-

Distillative Separation: The lower-boiling trans isomer (b.p. 48°C) will distill out of the reaction mixture along with water. Maintain the head temperature of the distillation column below 50°C to selectively collect the trans isomer. The higher-boiling cis isomer (b.p. 60°C) will largely remain in the reaction flask.

-

Workup: Transfer the collected distillate to a separatory funnel. Wash with water to remove any remaining base or salts.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

-

Final Purification: Filter off the drying agent and perform a final, careful fractional distillation of the dried liquid to obtain pure trans-1,2-dichloroethylene.

Part 6: Analytical Workflow: GC-MS for Water Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the detection and quantification of volatile organic compounds (VOCs) like trans-1,2-dichloroethylene in environmental samples. The following protocol is based on a static headspace sampling method.

Objective: To quantify trans-1,2-dichloroethylene in a water sample using Static Headspace GC-MS.

Causality: Static headspace analysis is chosen for its robustness and ease of use for volatile analytes. The analyte is partitioned from the water matrix into the gas phase (headspace) at a controlled temperature. An aliquot of this headspace is then injected into the GC. The nonpolar VF-624ms column is selected for its excellent separation of volatile halogenated hydrocarbons. MS detection provides high sensitivity and specificity for confident identification.

Diagram of Analytical Workflow

Caption: Workflow for Static Headspace GC-MS analysis of trans-1,2-dichloroethylene.

Step-by-Step Methodology

-

Sample Preparation:

-

Place a 10 mL aliquot of the water sample into a 20 mL glass headspace vial.

-

Spike the sample with an appropriate internal standard (e.g., deuterated analogues like 1,2-dichloroethane-d₄).

-

Immediately seal the vial with a PTFE/silicone septum and aluminum crimp cap.

-

-

Headspace Autosampler Conditions:

-

Incubation Temperature: 85 °C

-

Incubation Time: 20 minutes

-

Injection Volume: 1 mL

-

-

Gas Chromatography Conditions:

-

Column: VF-624ms (or equivalent 6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID x 1.4 µm film thickness.[6]

-

Carrier Gas: Helium at a constant pressure of ~55 kPa.[6]

-

Inlet Temperature: 220 °C

-

Oven Program: Hold at 35°C for 3 min, then ramp at 5°C/min to 200°C and hold for 2 min.[6]

-

-

Mass Spectrometry Conditions:

-

Interface Temperature: 230 °C

-

Mode: Operate in simultaneous SCAN and Selected Ion Monitoring (SIM) mode.

-

Quantification Ion (SIM): m/z 61

-

Qualifier Ions (SIM): m/z 96, 98

-

Part 7: Safety and Toxicology

Trans-1,2-dichloroethylene is a highly flammable liquid and vapor.[1][15] It is harmful if inhaled or swallowed and can cause irritation to the skin, eyes, and respiratory tract.[9][15] High concentrations can lead to central nervous system effects such as dizziness, drowsiness, and nausea.[14][16] Decomposition during a fire can produce toxic gases, including hydrogen chloride and phosgene.[1] It is not classified as a carcinogen by major regulatory bodies like IARC or NTP.[9] Proper personal protective equipment (gloves, safety glasses, face shield) and handling within a well-ventilated fume hood are mandatory.[15]

Part 8: Applications

The unique properties of trans-1,2-dichloroethylene lend it to several specialized applications:

-

Solvent: It is used as a solvent for oils, fats, waxes, resins, and certain polymers.[2][8] Its use in precision and electronics cleaning is also notable.[5]

-

Chemical Intermediate: It serves as a starting material in the synthesis of other chlorinated hydrocarbons and specialty polymers.[1][2]

-

Extraction: It has been employed as a low-temperature extraction solvent for heat-sensitive organic materials like perfumes.[2]

-

Research: In laboratory settings, it is used as a nonpolar solvent and as an analytical reference standard for chromatographic techniques.[1]

References

-

TRANS-1,2-DICHLOROETHYLENE. Ataman Kimya. [Link]

-

1,2 trans-dichloroethylene. Enviro Tech International. [Link]

-

Fact sheet: 1,2-dichloroethene (trans). Government of Canada. [Link]

-

A Complete Structure of trans-1,2-Dichloroethylene from High-Resolution Infrared Spectroscopy. ACS Publications. [Link]

-

APPLICATIONS OF GROUP THEORY: INFRARED AND RAMAN SPECTRA OF THE ISOMERS OF cis- AND trans- 1,2-DICHLOROETHYLENE. Norman C. Craig, Oberlin College. [Link]

-

1,2-Dichloroethylene. Wikipedia. [Link]

-

trans 1,2 Dichloroethylene. Thomasnet. [Link]

-

trans-1,2-Dichloroethylene | C2H2Cl2. PubChem, National Institutes of Health. [Link]

-

Why is cis-1,2-dichloroethene more stable than trans-1,2-dichloroethene?. Chemistry Stack Exchange. [Link]

-

1,2-Dichloroethylene. Wikipedia. [Link]

-

Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Agilent. [Link]

- Method of preparing trans-1,2-dichloroethylene from mixed chlorohydrocarbon.

-

Ethylene, 1,2-dichloro-, (E)-. NIST WebBook. [Link]

-

A Complete Structure of trans-1,2-Dichloroethylene from High-Resolution Infrared Spectroscopy. The Journal of Physical Chemistry A, ACS Publications. [Link]

-

Determination of volatile organic compounds in water. GBC Scientific Equipment. [Link]

-

1,2-Dichloroethylene - IDLH. NIOSH, CDC. [Link]

Sources

- 1. TRANS-1,2-DICHLOROETHYLENE(156-60-5) 1H NMR [m.chemicalbook.com]

- 2. Trans-1,2-Dichloroethylene | C2H2Cl2 | CID 638186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1,2-Dichloroethylene - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. CIS-1,2-DICHLOROETHYLENE(156-59-2) 1H NMR spectrum [chemicalbook.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 1H proton nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Reappraisal of cis effect in 1,2-dihaloethenes: an improved virtual orbital multireference approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN101016224B - Method of preparing trans-1,2-dichloroethylene from mixed chlorohydrocarbon - Google Patents [patents.google.com]

- 13. Solved PROBLEM 16.6 From the H NMR spectrum given, determine | Chegg.com [chegg.com]

- 14. US7268262B2 - Method for recovering trans-1,2-dichloroethene - Google Patents [patents.google.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Synthesis and production of trans-1,2-dichloroethylene

An In-Depth Technical Guide to the Synthesis and Production of trans-1,2-Dichloroethylene

Abstract

trans-1,2-Dichloroethylene (trans-DCE), a volatile organic compound with significant industrial applications, serves as a critical solvent and chemical intermediate. Its production is intrinsically linked with its isomer, cis-1,2-dichloroethylene, necessitating robust synthesis and separation strategies. This guide provides a comprehensive technical overview of the primary industrial methodologies for producing trans-DCE, including the direct chlorination of acetylene and the dehydrochlorination of 1,1,2-trichloroethane. We delve into the mechanistic underpinnings of these reactions, the rationale behind process parameters, and the thermodynamic nuances of the cis-trans isomeric relationship. Furthermore, this document details advanced purification techniques, such as reactive distillation for isomer conversion, and outlines rigorous safety and handling protocols essential for managing this highly flammable and moderately toxic material. This guide is intended for researchers, chemical engineers, and drug development professionals seeking a field-proven understanding of trans-1,2-dichloroethylene synthesis and production.

Introduction: The Chemistry and Utility of trans-1,2-Dichloroethylene

1,2-Dichloroethylene (C₂H₂Cl₂) is a chlorinated hydrocarbon existing as two distinct geometric isomers: cis-1,2-dichloroethylene (cis-DCE) and trans-1,2-dichloroethylene (trans-DCE).[1] These isomers, while sharing the same molecular formula, exhibit different spatial arrangements of their chlorine atoms across the carbon-carbon double bond, which imparts unique physical and chemical properties. trans-DCE, characterized by chlorine atoms on opposite sides of the double bond, is a colorless, volatile liquid with a sweet, chloroform-like odor.[2]

Industrially, the trans isomer is often preferred over the cis isomer for several applications due to its lower boiling point and different reactivity profile, particularly in 1,2-addition reactions.[3][4] It is a high-production-volume chemical, with millions of pounds produced annually in the United States alone.[5][6] Its primary uses include serving as a solvent for waxes, resins, and in precision cleaning operations, as well as acting as a key chemical intermediate in the synthesis of other chlorinated solvents and compounds.[4][5][6][7]

The synthesis of 1,2-dichloroethylene typically yields a mixture of both cis and trans isomers.[2] Consequently, the production of pure trans-DCE is a two-fold challenge: first, the efficient synthesis of the isomeric mixture, and second, the effective separation and purification of the desired trans isomer.

Table 1: Physical and Chemical Properties of 1,2-Dichloroethylene Isomers

| Property | trans-1,2-Dichloroethylene | cis-1,2-Dichloroethylene |

| CAS Number | 156-60-5 | 156-59-2 |

| Molecular Weight | 96.94 g/mol | 96.94 g/mol |

| Boiling Point | 48 °C (lit.) | 60.2 °C[8] |

| Melting Point | -50 °C (lit.) | -81.47 °C[9] |

| Density | 1.257 g/mL at 25 °C (lit.) | 1.28 g/cm³[9] |

| Flash Point | 6.0 °C (closed cup) | 4 °C |

| Vapor Pressure | 5.16 psi (20 °C) | 3.9 psi (20 °C) |

| Solubility in Water | Moderately soluble | Moderately soluble[9] |

Thermodynamic and Kinetic Considerations

A peculiar characteristic of 1,2-dihaloethylenes, including 1,2-dichloroethylene, is the relative stability of the isomers. Contrary to the trend seen in many alkyl-substituted alkenes where steric hindrance makes the cis isomer less stable, for 1,2-dichloroethylene, the cis isomer is thermodynamically more stable than the trans isomer by a small margin (approximately 0.4 kcal/mol).[9] This "cis effect" is attributed to a complex interplay of electronic factors, including unfavorable conjugation between the filled p-orbitals of the halogen lone pairs and the π-bond of the alkene, an effect that is more destabilizing in the trans configuration.[10][11] This thermodynamic reality influences the equilibrium ratio of isomers produced in synthesis and is a critical consideration for separation processes. While the cis isomer is more stable, the energy barrier for isomerization is high, allowing for the separation and storage of the individual isomers.

Commercial Synthesis and Production Methodologies

The industrial production of 1,2-dichloroethylene is achieved through several established routes, which typically produce a mixture of the cis and trans isomers. The desired trans-DCE must then be isolated.

Direct Chlorination of Acetylene

One of the primary methods for synthesizing 1,2-dichloroethylene is the controlled, direct chlorination of acetylene (C₂H₂).[4][5][9] This process must be carefully managed to prevent the runaway reaction to the more highly chlorinated and commercially valuable product, 1,1,2,2-tetrachloroethane.

Causality and Protocol: The reaction proceeds via an electrophilic addition mechanism. The chlorine molecule is polarized as it approaches the electron-rich triple bond of acetylene, leading to the formation of a chloronium ion intermediate. Subsequent attack by a chloride ion yields 1,2-dichloroethylene. The reaction is typically carried out at a moderate temperature of around 40°C to favor the formation of the dichloro- product and control exothermicity.[5][12]

Experimental Protocol: Direct Chlorination of Acetylene

-

Reactor Setup: A corrosion-resistant reactor equipped with a gas inlet, outlet, temperature control, and a stirring mechanism is charged with a suitable solvent (e.g., previously synthesized 1,2-dichloroethylene) and a catalyst if required.

-

Reactant Feed: Acetylene gas and chlorine gas are introduced into the reactor at a controlled stoichiometric ratio. Maintaining this ratio is critical to maximize DCE yield and minimize byproduct formation.

-

Temperature Control: The reactor temperature is maintained at approximately 40°C using a cooling jacket.[5][12] This prevents over-chlorination to tetrachloroethane.

-

Reaction Monitoring: The reaction progress is monitored by analyzing the composition of the off-gas and the liquid mixture using gas chromatography (GC).

-

Product Collection: The crude product, a mixture of cis-DCE, trans-DCE, and unreacted starting materials, is continuously withdrawn from the reactor.

-

Purification: The crude mixture is routed to a distillation train for the separation of the isomers and removal of impurities.

Caption: Workflow for Direct Chlorination of Acetylene.

Dehydrochlorination of 1,1,2-Trichloroethane

Another significant industrial route is the thermal dehydrochlorination (cracking) of 1,1,2-trichloroethane.[4][5][12] This elimination reaction removes a molecule of hydrogen chloride (HCl) to form a carbon-carbon double bond.

Causality and Protocol: This process is typically a high-temperature gas-phase reaction, often conducted at around 500°C.[12] The high thermal energy provides the activation energy needed to break the C-H and C-Cl bonds, leading to the elimination of HCl. The reaction can proceed via a free-radical mechanism or a concerted E2-like pathway on a catalytic surface. The process yields a mixture of 1,1-dichloroethene and 1,2-dichloroethene isomers.[12] The ratio of these products can be influenced by the reaction conditions.

Experimental Protocol: Dehydrochlorination of 1,1,2-Trichloroethane

-

Vaporization: Liquid 1,1,2-trichloroethane is vaporized in a preheater.

-

Reaction: The vaporized feed is passed through a tubular reactor heated to approximately 500°C.[12] The reactor may be packed with a catalyst to improve selectivity.

-

Quenching: The hot gas mixture exiting the reactor is rapidly cooled (quenched) to stop the reaction and prevent byproduct formation.

-

HCl Removal: The cooled gas stream is passed through a scrubber to remove the hydrogen chloride byproduct.

-

Condensation & Separation: The remaining organic vapors are condensed. The resulting liquid mixture, containing cis-DCE, trans-DCE, 1,1-dichloroethene, and unreacted 1,1,2-trichloroethane, is then separated by fractional distillation.

Table 2: Comparison of Industrial Synthesis Routes for 1,2-Dichloroethylene

| Feature | Direct Chlorination of Acetylene | Dehydrochlorination of 1,1,2-Trichloroethane |

| Primary Feedstocks | Acetylene, Chlorine | 1,1,2-Trichloroethane |

| Reaction Type | Electrophilic Addition | Thermal Elimination (Cracking) |

| Typical Temperature | ~40°C[5][12] | ~500°C[12] |

| Key Challenge | Preventing over-chlorination | Controlling byproduct formation (e.g., 1,1-DCE) |

| Major Byproduct | 1,1,2,2-Tetrachloroethane | Hydrogen Chloride (HCl), 1,1-Dichloroethene |

Separation and Purification of trans-1,2-Dichloroethylene

Since all major synthesis routes produce a mixture of isomers, their separation is a critical step in the production of pure trans-DCE.

Fractional Distillation

The most common method for separating the cis and trans isomers is fractional distillation.[2][5] This technique exploits the difference in their boiling points (trans-DCE: 48°C, cis-DCE: 60.2°C).[8] Due to the relatively small difference of ~12°C, this process requires tall distillation columns with a high number of theoretical plates to achieve high-purity separation. The lower-boiling trans-DCE is collected as the overhead product (distillate), while the higher-boiling cis-DCE is collected from the bottom of the column.

Advanced Methods: Reactive Distillation

To improve the overall yield of the more commercially desired trans-DCE, a more advanced process combining separation and reaction in a single unit can be employed. This process, known as reactive distillation, involves isomerizing the less desired cis-DCE to the trans isomer within the distillation column itself.[3]

Causality and Protocol: The cis isomer can be converted to the trans isomer in the presence of a free-radical initiator.[3] By conducting this isomerization within a distillation column, the lower-boiling trans-DCE that is formed is immediately vaporized and removed from the equilibrium, driving the conversion of more cis isomer to the trans form in accordance with Le Châtelier's principle. This results in a substantially higher overall yield of pure trans-DCE.[3]

Experimental Protocol: Reactive Distillation for cis-to-trans Isomerization

-

Feed Introduction: A feed stream containing a mixture of cis- and trans-DCE is introduced into a reactive distillation column.[3]

-

Initiator Dosing: An organic free-radical initiator (e.g., an azonitrile initiator) is added to the liquid phase within the column.[3]

-

Simultaneous Reaction and Separation: The column is operated at a temperature and pressure that facilitates both the isomerization of cis-DCE in the liquid phase and the fractional distillation of the components.

-

Product Recovery: The lower-boiling trans-DCE continuously moves up the column and is withdrawn as a high-purity overhead product.[3]

-

Bottoms Removal: The higher-boiling cis-DCE and any non-volatile impurities are concentrated at the bottom of the column and can be recycled or removed.

Caption: Reactive Distillation for cis-to-trans Isomerization.

Safety, Handling, and Storage

trans-1,2-Dichloroethylene is a hazardous material, classified as highly flammable and harmful if inhaled or swallowed.[13][14] Strict adherence to safety protocols is mandatory.

Trustworthiness through Self-Validating Systems: A robust safety protocol is a self-validating system. For instance, storing trans-DCE in a grounded, dedicated flammables cabinet in a well-ventilated area inherently validates the protocol by mitigating the primary risks of ignition from static discharge and vapor accumulation. Regular checks of ventilation systems and container integrity ensure the system remains effective.

Table 3: Safety and Handling Guidelines for trans-1,2-Dichloroethylene

| Hazard Category | Guideline / Protocol | Rationale |

| Flammability | Highly Flammable Liquid (Flash Point: 6°C). Keep away from heat, sparks, open flames, and hot surfaces.[13][15] Use spark-proof tools and explosion-proof equipment.[15] Ground and bond containers during transfer to prevent static discharge.[15] | Vapors can form an explosive mixture with air and can travel to an ignition source and flash back.[16] |

| Health Hazards | Harmful if inhaled or swallowed.[13][14] May cause dizziness, headache, and nausea. Can cause skin and eye irritation.[13] | The substance is toxic and can affect the central nervous system. |

| Personal Protective Equipment (PPE) | Wear flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., nitrile), and approved safety goggles with side shields or a face shield.[13][16] Use a respirator with an appropriate vapor cartridge in areas with inadequate ventilation.[13] | To prevent skin/eye contact and inhalation of harmful vapors. |

| Storage | Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[13][15] Protect from light.[16] | To prevent vapor leakage, pressurization, and degradation. |

| Spill & Emergency | Evacuate the area and remove all ignition sources.[13] Use absorbent materials like sand or earth to contain the spill.[13] For fires, use CO₂, dry chemical, or foam extinguishers.[15] | To control the spread of the flammable liquid and prevent exposure to personnel. |

Applications and Market Overview

The unique properties of trans-DCE make it a valuable compound in various sectors. The global market for trans-1,2-dichloroethylene was valued at over USD 1.2 billion in 2024 and is projected to grow, driven by demand in manufacturing and electronics for effective cleaning solutions.[17]

-

Solvent and Cleaning Agent: It is widely used as a solvent for degreasing metal parts, cleaning electronics, and as a solvent for materials like waxes, resins, and lacquers.[5][6][7]

-

Chemical Intermediate: It serves as a feedstock in the synthesis of other chlorinated hydrocarbons and fluorinated compounds, which are precursors to polymers and refrigerants.[5][7]

-

Extraction: Its properties are utilized for the low-temperature extraction of heat-sensitive substances like perfumes and in the production of decaffeinated coffee.[4]

-

Pharmaceuticals & Adhesives: It finds use as a solvent in the manufacturing of pharmaceuticals and in adhesive formulations.[5][7]

Conclusion

The synthesis and production of high-purity trans-1,2-dichloroethylene is a mature industrial process that balances reaction chemistry, thermodynamics, and advanced separation engineering. The primary routes via acetylene chlorination and trichloroethane dehydrochlorination are well-established, but both necessitate a sophisticated purification stage to isolate the trans isomer from its more stable cis counterpart. Advanced techniques like reactive distillation demonstrate the chemical industry's drive for process intensification, improving yields and efficiency. Given the compound's hazardous nature, a deep understanding of and unwavering adherence to safety protocols are paramount for all personnel involved in its production and handling. As industries continue to seek high-performance, cost-effective solvents and intermediates, the demand for trans-DCE is expected to remain robust.

References

-

National Toxicology Program. (2002). TOX-55: Toxicity Studies of trans-1,2-Dichloroethylene (CASRN 156-60-5) Administered in Microcapsules in Feed to F344/N Rats and B6C3F1 Mice. [Link]

-

Wikipedia. 1,2-Dichloroethylene. [Link]

-

Enviro Tech International, Inc. Safety Data Sheet: 1,2 trans-dichloroethylene. [Link]

-

Chemistry LibreTexts. (2020). Cis-Trans Isomers (Geometric Isomers). [Link]

-

Ataman Kimya. TRANS-1,2-DICHLOROETHYLENE. [Link]

-

Chemistry Stack Exchange. (2018). Why is cis-1,2-dichloroethene more stable than trans-1,2-dichloroethene?. [Link]

-

Craig, N. C., & Piper, L. G. (1971). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. The Journal of Physical Chemistry, 75(10), 1451–1460. [Link]

- Tirtowidjojo, M. M., & Miller, D. J. (2007). U.S. Patent No. 7,268,262.

- Klehr, H., et al. (1992). U.S. Patent No. 5,175,382.

- Riegel, H., et al. (1985). U.S. Patent No. 4,554,392.

-

U.S. Environmental Protection Agency. (2020). Risk Evaluation for Trans-1,2- Dichloroethylene. [Link]

- Liu, Z., et al. (2007). CN Patent No. 101016224B.

-

University of Liverpool. trans-1,2-dichloroethylene C2h. ChemTube3D. [Link]

-

Sanexen. Fact sheet: 1,2-dichloroethene (trans). [Link]

-

Exposome-Explorer. Material Safety Data Sheet: TRANS-LC® (trans 1,2-Dichloroethene). [Link]

-

Riverland Trading. Trans-1,2-Dichloroethylene Supplier. [Link]

-

CPAchem. (2023). Safety data sheet: trans-1,2-Dichloroethene. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for 1,2-Dichloroethene. [Link]

-

Polaris Market Research. (2024). Trans-1,2-Dichloroethylene Market | Industry Report, 2033. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 638186, Trans-1,2-Dichloroethylene. [Link]

-

Sciencemadness Wiki. 1,2-Dichloroethane. [Link]

-

Arnold, W. A., & Roberts, A. L. (1998). Pathways of Chlorinated Ethylene and Chlorinated Acetylene Reaction with Zn(0). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Trans-1,2-Dichloroethylene | C2H2Cl2 | CID 638186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US7268262B2 - Method for recovering trans-1,2-dichloroethene - Google Patents [patents.google.com]

- 4. Fact sheet: 1,2-dichloroethene (trans) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Trans-1,2-Dichloroethylene Supplier | 156-60-5 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 8. Trans-1,2-Dichloroethene: Properties, Industrial Applications, and Advances in Separation Technologies_Chemicalbook [chemicalbook.com]

- 9. 1,2-Dichloroethylene - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. envirotechint.com [envirotechint.com]

- 14. bg.cpachem.com [bg.cpachem.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. grandviewresearch.com [grandviewresearch.com]

Physical properties of trans-1,2-dichloroethylene (boiling point, density)

An In-depth Technical Guide to the Physical Properties of trans-1,2-Dichloroethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of trans-1,2-Dichloroethylene